molecular formula C17H22N4O2 B610413 Ralmitaront CAS No. 2133417-13-5

Ralmitaront

Numéro de catalogue B610413
Numéro CAS: 2133417-13-5
Poids moléculaire: 314.389
Clé InChI: LKJTXBUINZHEQX-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ralmitaront (also known as RG-7906 and RO-6889450) is an investigational antipsychotic drug . It is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . The medication is being developed by the pharmaceutical company Hoffmann-La Roche .


Molecular Structure Analysis

Ralmitaront has a molecular formula of C17H22N4O2 and a molecular weight of 314.389 g/mol . It is a small molecule that interacts with the TAAR1 receptor . High-resolution structures of TAAR1 reveal detailed interactions with ligand molecules like Ralmitaront .

Applications De Recherche Scientifique

  • Treatment of Schizophrenia and Schizoaffective Disorders : Ralmitaront is being explored as both a monotherapy and as an add-on therapy to traditional antipsychotics in the treatment of schizophrenia and schizoaffective disorders. It is in phase 2 clinical trials to evaluate its efficacy in these roles (Kane, 2022).

  • Novel Mechanism of Action : Unlike traditional antipsychotics that primarily act through dopamine D2 receptor antagonism, Ralmitaront, as a TAAR1 agonist, represents a novel mechanism of action in the management of schizophrenia. This new approach is significant given the heterogeneous nature of schizophrenia and the need for treatments that can manage a wider array of symptoms, including negative and cognitive symptoms (Vannabouathong, Picheca, & Dyrda, 2022).

  • Potential Benefits over Traditional Antipsychotics : Preliminary data suggest that Ralmitaront may have advantages over traditional antipsychotics, such as a reduced risk of side effects like weight gain, metabolic issues, and extrapyramidal symptoms, which are common with D2 receptor antagonists (Kantrowitz, 2021).

Orientations Futures

Ralmitaront is currently in clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . An ongoing study will assess its specific efficacy in patients with persistent negative symptoms . If trials of TAAR1 modulators like Ralmitaront continue to show positive results, the definition of an antipsychotic may need to be expanded beyond the D2R target .

Relevant Papers

Several papers have been published on Ralmitaront and related TAAR1 agonists . These papers provide insights into the role of TAAR1 in schizophrenia and the potential of TAAR1 agonists as novel antipsychotics . They also discuss the in vitro activities of Ralmitaront and other TAAR1 agonists .

Propriétés

IUPAC Name

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXGKRFUPEPFM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336976
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralmitaront

CAS RN

2133417-13-5
Record name Ralmitaront [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALMITARONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
R Ågren, N Betari, M Saarinen, H Zeberg… - International Journal …, 2023 - academic.oup.com
… Here, we compared the activities of ulotaront and ralmitaront at TAAR1, dopamine D2 (D2R), … that ralmitaront is a less efficacious agonist with slower binding kinetics than ralmitaront at …
Number of citations: 8 academic.oup.com
JT Kantrowitz - CNS drugs, 2021 - Springer
… -daily treatment with ralmitaront 45 mg, ralmitaront 150 mg, … placebo subjects being transitioned to ralmitaront. Thus, this … ralmitaront monotherapy (Part A) and once-daily ralmitaront …
Number of citations: 9 link.springer.com
V Peitl, D Vlahović - Archives of Psychiatry Research: An International …, 2022 - hrcak.srce.hr
… ralmitaront in patients with schizophrenia. One study is designed to evaluate two doses of ralmitaront … other aims to assess one dose of ralmitaront over 12 weeks in patients aged 18 to …
Number of citations: 1 hrcak.srce.hr
N Dedic, H Dworak, C Zeni, G Rutigliano… - International Journal of …, 2021 - mdpi.com
… Ulotaront, the first TAAR1 agonist to progress to randomized controlled clinical trials, has demonstrated efficacy in the treatment of schizophrenia, while another, ralmitaront, is currently …
Number of citations: 46 www.mdpi.com
JT Kantrowitz, CU Correll, R Jain… - International Journal of …, 2023 - academic.oup.com
Background Schizophrenia is a disabling disorder that profoundly affects functioning and quality of life. While available antipsychotics have improved outcomes for patients with …
Number of citations: 2 academic.oup.com
G Zilberg, AK Parpounas, AL Warren, S Yang… - bioRxiv, 2023 - biorxiv.org
… a 2-to-5-fold increase in potency for all tested agonists except ralmitaront, whose 178 potency remained largely unchanged (Supplementary Fig. 2E). Although the detailed 179 …
Number of citations: 0 www.biorxiv.org
G Sparacino, N Verdolini, E Vieta… - Translational Psychiatry, 2022 - nature.com
… RO6889450 (or Ralmitaront) is another agent acting on TAAR1, with a partial agonist … Ralmitaront have not been published. One phase II trial of the efficacy and the safety of Ralmitaront …
Number of citations: 4 www.nature.com
SM Stahl - 2022 - cdn.neiglobal.com
… Effects of RO6889450 (Ralmitaront) in Participants With Schizophrenia or Schizoaffective Disorder … • Add-on Therapy • Ralmitaront (low or high dose) + current antipsychotic therapy vs. …
Number of citations: 0 cdn.neiglobal.com
ED Achtyes, SC Hopkins, N Dedic, H Dworak… - European Archives of …, 2023 - Springer
… Ulotaront recently reached recommended status for its proposed International Nonproprietary Name (INN), joining TAAR1 partial agonist ralmitaront in the “-taront” class of medications. …
Number of citations: 7 link.springer.com
M Saarinen, I Mantas, I Flais, R Ågren… - …, 2022 - nature.com
SEP-363856 (SEP-856) is a novel antipsychotic under clinical development. It displays a unique pattern of receptor interaction, with only weak (partial agonist) activity at dopamine D 2 …
Number of citations: 10 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.